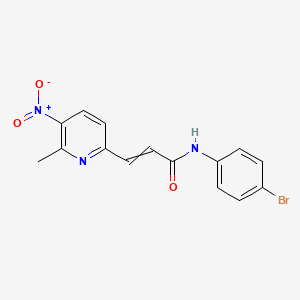
(2S)-1-Methyl-2-(2-methylphenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1-Methyl-2-(2-methylphenyl)pyrrolidine is a chiral compound with a pyrrolidine ring substituted with a methyl group and a 2-methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-Methyl-2-(2-methylphenyl)pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 2-methylphenylacetonitrile with a chiral auxiliary to introduce the desired stereochemistry. The nitrile group is then reduced to an amine, followed by cyclization to form the pyrrolidine ring. The reaction conditions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) and cyclization agents like phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-1-Methyl-2-(2-methylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group on the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at room temperature.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst under atmospheric pressure.
Substitution: Sodium hydride (NaH) in tetrahydrofuran (THF) at low temperatures.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced pyrrolidine derivatives.
Substitution: Substituted pyrrolidine compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
(2S)-1-Methyl-2-(2-methylphenyl)pyrrolidine has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of (2S)-1-Methyl-2-(2-methylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into binding sites with high specificity, potentially modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,4R)-1-[(2,4-dimethoxy-3-methylphenyl)methyl]-4-{[4-(3-fluorophenyl)benzene]amido}pyrrolidine-2-carboxylate
- Nilutamide
Uniqueness
(2S)-1-Methyl-2-(2-methylphenyl)pyrrolidine is unique due to its specific substitution pattern and chiral configuration, which can impart distinct chemical and biological properties compared to other similar compounds
Eigenschaften
CAS-Nummer |
88013-82-5 |
|---|---|
Molekularformel |
C12H17N |
Molekulargewicht |
175.27 g/mol |
IUPAC-Name |
(2S)-1-methyl-2-(2-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C12H17N/c1-10-6-3-4-7-11(10)12-8-5-9-13(12)2/h3-4,6-7,12H,5,8-9H2,1-2H3/t12-/m0/s1 |
InChI-Schlüssel |
JRZMWCKLABIBLI-LBPRGKRZSA-N |
Isomerische SMILES |
CC1=CC=CC=C1[C@@H]2CCCN2C |
Kanonische SMILES |
CC1=CC=CC=C1C2CCCN2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Nitro-6-{[(2-phenylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14396079.png)
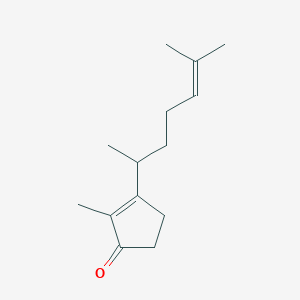
![7-(2,4,4-Trimethylpentan-2-yl)-1,4-dioxaspiro[4.4]nonane](/img/structure/B14396094.png)
-lambda~5~-phosphane](/img/structure/B14396097.png)
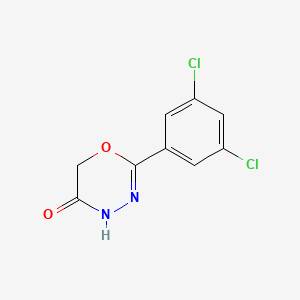
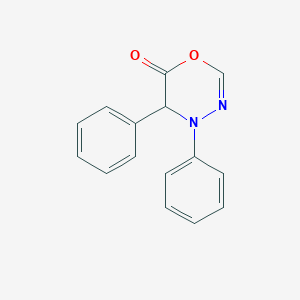
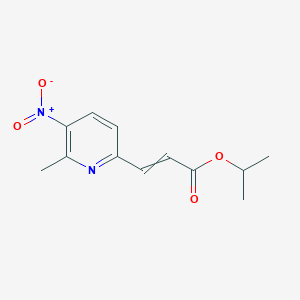
![1-[2-(3-Acetamidoanilino)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14396110.png)
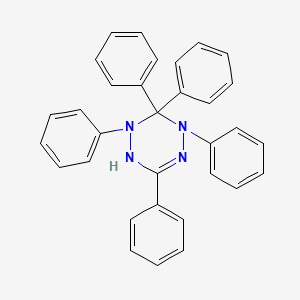
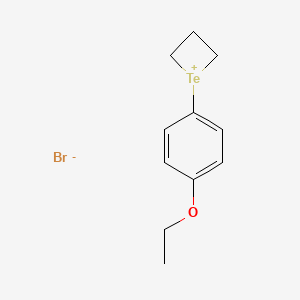
![2-Diazonio-1-[1-(2-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate](/img/structure/B14396134.png)

![1-(Bromomethyl)-4-[(undecyloxy)methyl]benzene](/img/structure/B14396139.png)
